![molecular formula C10H14 B14679730 Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl- CAS No. 33458-11-6](/img/structure/B14679730.png)
Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl- is a bicyclic compound with the molecular formula C9H12. It is also known as 5-vinyl-2-norbornene. This compound is characterized by its unique bicyclic structure, which consists of two fused rings, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl- can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where cyclopentadiene reacts with a suitable dienophile such as vinylacetylene. The reaction typically occurs under controlled temperature and pressure conditions to yield the desired bicyclic product.
Industrial Production Methods
In industrial settings, the production of bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl- often involves catalytic processes. For instance, the vinylic polymerization of norbornene with cobalt (II) compounds and metallocenes in the presence of methylaluminoxane (MAO) has been reported . These methods ensure high yield and purity of the compound, making it suitable for large-scale applications.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form corresponding diols.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bonds in the compound.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Bromine in carbon tetrachloride at low temperatures.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of saturated bicyclic compounds.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to produce high-performance polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug development, particularly in the synthesis of complex pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl- involves its ability to participate in various chemical reactions due to its strained bicyclic structure. The compound’s double bonds are reactive sites that can undergo addition reactions, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]hept-2-ene:
5-vinyl-2-norbornene: A stereoisomer with different spatial arrangement of atoms.
2-vinylbicyclo[2.2.1]hept-5-ene: Another isomer with variations in the position of the vinyl group.
Uniqueness
Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl- is unique due to its specific substituents, which impart distinct chemical properties and reactivity. The presence of the ethenyl and methyl groups enhances its utility in various synthetic applications, making it a valuable compound in both research and industrial contexts.
Propriétés
Numéro CAS |
33458-11-6 |
|---|---|
Formule moléculaire |
C10H14 |
Poids moléculaire |
134.22 g/mol |
Nom IUPAC |
5-ethenyl-5-methylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C10H14/c1-3-10(2)7-8-4-5-9(10)6-8/h3-5,8-9H,1,6-7H2,2H3 |
Clé InChI |
SVLPZOWDVPMLAH-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2CC1C=C2)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





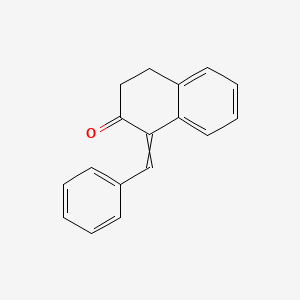
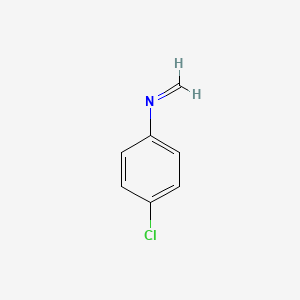
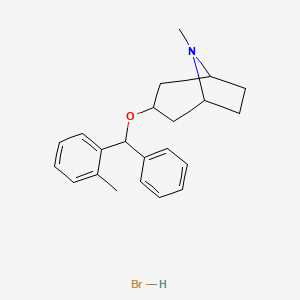
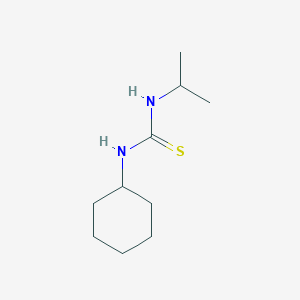
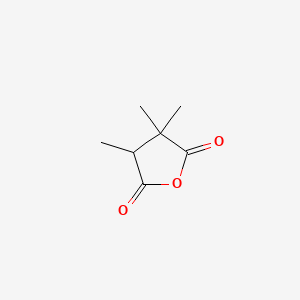

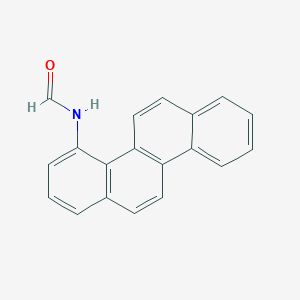



![5,5',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-dicarbaldehyde](/img/structure/B14679723.png)
